Fmoc-Cpg-OH

描述

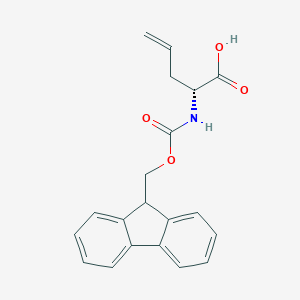

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid” is a complex organic compound . It is a derivative of valine, an amino acid . Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

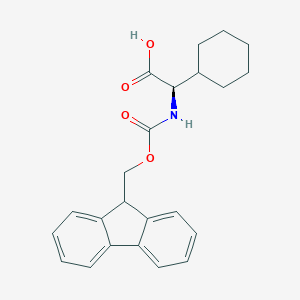

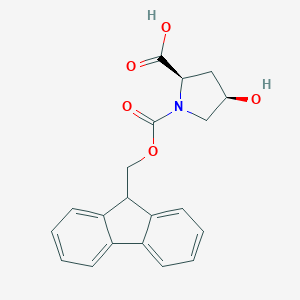

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid structure . The Fmoc group is a common protecting group used in peptide synthesis.Chemical Reactions Analysis

This compound can be used in the preparation of stapled peptides by ring-closing metathesis . It can also be used to create peptide libraries .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 355.38 g/mol . Its solubility in DMSO is 100 mg/mL .科学研究应用

水凝胶形成

Fmoc修饰的氨基酸和肽,包括Fmoc-Cpg-OH,已被用于构建水凝胶 . 这些水凝胶因其独特的性质,如pH控制的双向凝胶化、高热稳定性和触变性而具有广泛的应用 .

药物递送系统

由Fmoc修饰的氨基酸形成的水凝胶可用作药物载体 . 它们可以封装药物并以受控方式释放,这对靶向药物递送非常有利 .

染料去除

由Fmoc修饰的氨基酸形成的水凝胶,包括this compound,已被发现具有染料去除特性 . 这使它们在环境应用中很有用,例如水净化 .

组织工程

Fmoc修饰的肽已被用于创建用于潜在生物医学应用的自支撑水凝胶 . 这些水凝胶可以支持细胞粘附、存活和复制,使其适合组织工程 .

生物打印

Fmoc修饰的肽已被提出作为生物打印应用的支架 . 生物打印是一种使用3D打印技术在有限空间内创建三维细胞图案的技术,其中细胞功能和活力在打印结构中得以保留

未来方向

作用机制

Target of Action

Fmoc-Cpg-OH is primarily used as a protecting group for amines in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that prevents the amine from reacting with other compounds during synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .

Pharmacokinetics

The properties of the fmoc group, such as its base-labile nature and the ability to be rapidly removed by piperidine, suggest that it may have a short half-life in biological systems .

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis, allowing for the successful assembly of peptides . The removal of the Fmoc group reveals the amine, allowing it to participate in subsequent reactions .

Action Environment

The action of this compound is highly dependent on the chemical environment. The introduction and removal of the Fmoc group require specific reagents and conditions . For example, the Fmoc group is introduced by reacting the amine with Fmoc-Cl, and it is removed using a base such as piperidine .

生化分析

Biochemical Properties

The role of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid in biochemical reactions is primarily as a protecting group for amines during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction is chemoselective, occurring only in the presence of ambident nucleophiles .

Cellular Effects

The cellular effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid are largely related to its role in peptide synthesis. As a protecting group, it prevents unwanted side reactions during the synthesis process, thereby influencing the function of the resulting peptide .

Molecular Mechanism

At the molecular level, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid exerts its effects through its ability to form a stable carbamate with amines . This protects the amine group during peptide bond formation, preventing it from reacting with other groups. The Fmoc group is then removed by base, typically piperidine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid can change over time. For instance, the compound is stable under certain conditions, such as when stored as a powder at -20°C for up to 3 years . It can degrade over time when stored in solvent .

Metabolic Pathways

The metabolic pathways involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid are primarily related to its role in peptide synthesis. The compound interacts with various enzymes and cofactors during this process .

属性

IUPAC Name |

(2S)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWHUIQSEKGLAQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426498 | |

| Record name | (2S)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220497-61-0 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)